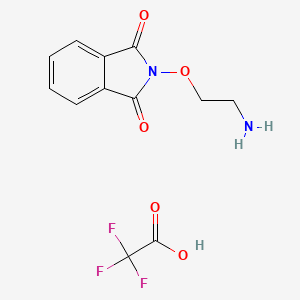
2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C10H10N2O3 It is known for its unique structure, which includes an isoindoline-1,3-dione core with an aminoethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate typically involves the reaction of isoindoline-1,3-dione with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline-1,3-dione core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-1,3-dione oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted isoindoline-1,3-dione compounds .
Scientific Research Applications
2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Aminoethoxy)ethoxy)isoindoline-1,3-dione: This compound has an additional ethoxy group, which may alter its chemical and biological properties.
1H-Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindoline-1,3-dione core but have different substituents, leading to variations in their reactivity and applications.
Uniqueness
2-(2-Aminoethoxy)isoindoline-1,3-dione 2,2,2-trifluoroacetate is unique due to its specific aminoethoxy substituent and trifluoroacetate counterion.
Properties
Molecular Formula |
C12H11F3N2O5 |
|---|---|
Molecular Weight |
320.22 g/mol |
IUPAC Name |
2-(2-aminoethoxy)isoindole-1,3-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H10N2O3.C2HF3O2/c11-5-6-15-12-9(13)7-3-1-2-4-8(7)10(12)14;3-2(4,5)1(6)7/h1-4H,5-6,11H2;(H,6,7) |
InChI Key |
OONQKTLUOFEDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


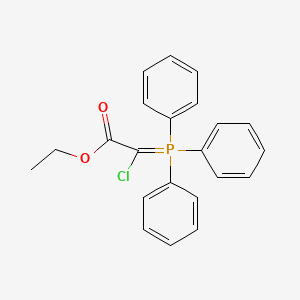
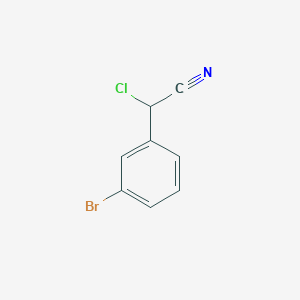
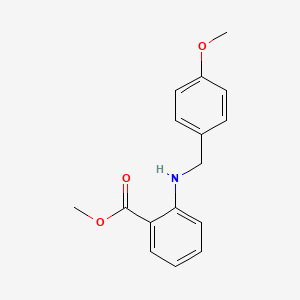
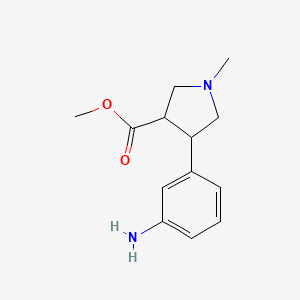
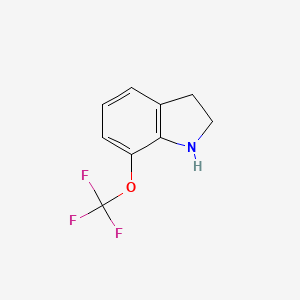
![(1S,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009428.png)

![Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
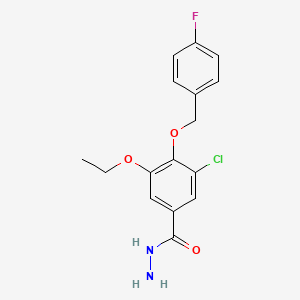
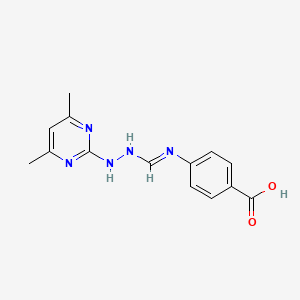

![(1S,6S)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13009481.png)
![tert-butyl (1S,2R,6R,7S,8R)-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B13009491.png)

